molecular formula C12H16N2 B3254580 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) CAS No. 24107-52-6

1H-Benzimidazole,1-ethyl-2-propyl-(9CI)

Cat. No.: B3254580
CAS No.: 24107-52-6
M. Wt: 188.27 g/mol
InChI Key: PCWKIKJDJYTPFP-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1-ethyl-2-propyl-(9CI) is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its wide range of applications in medicinal chemistry, agriculture, and material science. The compound’s structure consists of a benzimidazole core with ethyl and propyl substituents at the 1 and 2 positions, respectively.

Scientific Research Applications

1H-Benzimidazole,1-ethyl-2-propyl-(9CI) has a wide range of applications in scientific research:

Safety and Hazards

According to the safety data sheet for 2-Propylbenzimidazole, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken .

Future Directions

Benzimidazole derivatives have been the focus of many research studies due to their wide range of biological activities . Future research may focus on designing novel benzimidazole derivatives with improved properties for specific applications .

Biochemical Analysis

Biochemical Properties

1-Ethyl-2-propylbenzimidazole, like other benzimidazoles, exhibits significant biochemical activity. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzimidazole derivative. For instance, benzimidazole molecules show two anchoring sites suitable for surface bonding: the nitrogen atom with its lonely sp2 electron pair and the aromatic rings . This suggests that 1-Ethyl-2-propylbenzimidazole may interact with biomolecules in a similar manner.

Cellular Effects

They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazoles are known for their excellent properties, like increased stability and bioavailability .

Dosage Effects in Animal Models

Animal models are often used in biomedical research to study the effects of new drugs, including their toxic or adverse effects at high doses .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazoles are known to readily adsorb onto surfaces due to a positively charged nitrogen atom .

Subcellular Localization

Tools like LOCALIZER and DeepLoc 2.0 can predict the subcellular localization of proteins, which could potentially be applied to study 1-Ethyl-2-propylbenzimidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with ethyl propionate in the presence of a strong acid like hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete condensation and cyclization .

Industrial Production Methods

Industrial production of 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) often involves continuous flow processes to enhance yield and purity. The use of catalysts such as Lewis acids can further improve the efficiency of the reaction. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole,1-ethyl-2-propyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole,1-ethyl-2-propyl-(9CI) is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

1-ethyl-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-7-12-13-10-8-5-6-9-11(10)14(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWKIKJDJYTPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300260
Record name 1-Ethyl-2-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24107-52-6
Record name 1-Ethyl-2-propyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24107-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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